The compound (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a benzofuran derivative characterized by a complex structure that includes a benzylidene moiety and an ether functional group. It is classified within the broader category of organic compounds known for their diverse biological activities, including potential anticancer properties and antioxidant effects. The molecular formula of this compound is , with a molecular weight of approximately 396.44 g/mol.
The synthesis of benzofuran derivatives, including the target compound, typically involves several key methods:
The molecular structure of (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one can be analyzed through various spectroscopic techniques:
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2)C
.The reactivity of this compound can be explored through various chemical reactions:
The mechanism of action for compounds like (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one often involves interactions at the molecular level with biological targets:
Studies have indicated that modifications to benzofuran derivatives can significantly alter their solubility and bioactivity, which is crucial for drug development .
The scientific applications of (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: